(2S,4S)-4-methyl-2-propan-2-ylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S)-4-methyl-2-propan-2-ylcyclohexan-1-one is a chiral compound with significant importance in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and physical properties. It is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-methyl-2-propan-2-ylcyclohexan-1-one typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the hydrogenation of a tetrasubstituted enamine using a rhodium-based catalyst. This process requires precise control of temperature, pressure, and the use of specific ligands to achieve high enantioselectivity .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-methyl-2-propan-2-ylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Typical reagents include halides and other nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(2S,4S)-4-methyl-2-propan-2-ylcyclohexan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activity and interactions with various enzymes and receptors.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring specific stereochemistry.
Mechanism of Action
The mechanism of action of (2S,4S)-4-methyl-2-propan-2-ylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-methyl-2-propan-2-ylcyclohexan-1-one: This is a diastereomer with different stereochemistry, leading to distinct chemical and physical properties.
(2R,4S)-4-methyl-2-propan-2-ylcyclohexan-1-one: Another diastereomer with unique characteristics.
(2R,4R)-4-methyl-2-propan-2-ylcyclohexan-1-one: This compound also differs in stereochemistry and exhibits different reactivity and applications.
Uniqueness
The uniqueness of (2S,4S)-4-methyl-2-propan-2-ylcyclohexan-1-one lies in its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its diastereomers. This makes it particularly valuable in applications requiring precise stereochemical control .
Properties
Molecular Formula |
C10H18O |
---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(2S,4S)-4-methyl-2-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-7(2)9-6-8(3)4-5-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9-/m0/s1 |
InChI Key |
GILWTRLAOHAXCK-IUCAKERBSA-N |
Isomeric SMILES |
C[C@H]1CCC(=O)[C@@H](C1)C(C)C |
Canonical SMILES |
CC1CCC(=O)C(C1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.